molecular formula C12H13NO B1308986 2,5,7-Trimethyl-1H-indole-3-carbaldehyde CAS No. 88611-38-5

2,5,7-Trimethyl-1H-indole-3-carbaldehyde

Cat. No. B1308986
CAS RN: 88611-38-5
M. Wt: 187.24 g/mol
InChI Key: LYJNXZAUUKBQKU-UHFFFAOYSA-N
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Description

The compound 2,5,7-Trimethyl-1H-indole-3-carbaldehyde is not directly studied in the provided papers. However, related compounds with similar indole structures have been investigated. For instance, the study of the crystal structure of a compound derived from 5-bromo-1H-indole-3-carbaldehyde shows the interest in indole derivatives in the field of crystallography and molecular interactions . Indole derivatives are known for their diverse biological activities and their applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of indole derivatives can involve condensation reactions, as seen in the formation of a compound from 5-bromo-1H-indole-3-carbaldehyde and 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione . Another example includes the reaction between 3,4,5-trihydroxybenzoylhydrazine and indole-2-carbaldehyde, leading to a cocrystal involving 1H-indole-2-carbaldehyde azine . These methods highlight the reactivity of the indole carbaldehyde group in forming various complex structures.

Molecular Structure Analysis

The molecular structure of indole derivatives is often characterized using X-ray crystallography, as demonstrated in the studies of compounds related to 2,5,7-Trimethyl-1H-indole-3-carbaldehyde . The crystal structure can reveal important features such as hydrogen bonding, π-π stacking interactions, and the geometry of the indole ring system. For example, the X-ray analysis of a triazole derivative showed the s-cis conformation of the carbonyl group relative to the double bond in the heteroring .

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions. The 1,3-dipolar cycloaddition of trimethylsilyl azide to propynals is an example of how indole-related structures can be functionalized . Additionally, the unexpected formation of 1H-indole-2-carbaldehyde azine during a synthesis process indicates the potential for indole compounds to engage in dimerization and other complex reaction pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be explored through spectroscopic, thermal, and computational methods. The thermal stability of such compounds is of particular interest, with some showing good stability up to certain temperatures . The use of techniques like IR and NMR spectroscopy, as well as computational methods like DFT and TD-DFT, can provide insights into the electronic structure, molecular interactions, and stability of these molecules .

Scientific Research Applications

Synthesis and Chemical Transformations

Indole-3-carbaldehyde derivatives, including 2,5,7-Trimethyl-1H-indole-3-carbaldehyde, are central to numerous synthetic routes for producing novel organic compounds. They have been utilized in green and sustainable synthetic methods, showcasing their potential in eco-friendly chemistry. For instance, the application of nanocatalysts in the synthesis of Knoevenagel condensation products presents a method with excellent yields and environmental benefits (Madan, 2020). Moreover, gold-catalyzed cycloisomerizations have been developed for preparing indole-2-carbaldehydes, demonstrating the compound's versatility in synthetic organic chemistry (Kothandaraman et al., 2011).

Material Science and Catalysis

The structurally diverse indole derivatives, synthesized from indole-3-carbaldehydes, are of interest in material science for their unique properties. The synthesis and structural analysis of novel indole derivatives have been explored, highlighting their applications in different fields, including the development of materials with nonlinear optical properties (Tariq et al., 2020). Additionally, palladacycles derived from indole carbaldehydes have shown promise as catalysts in various chemical reactions, further expanding their applicability in synthetic methodologies (Singh et al., 2017).

Potential Therapeutic Applications

Indole derivatives have been recognized for their biological activities, including anticancer properties. Research into new indole-based compounds synthesized from indole-3-carbaldehydes has revealed their potential antiproliferative effects towards cancer cell lines, suggesting their relevance in the development of anticancer therapies (Fawzy et al., 2018). This aspect of research underscores the importance of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde and its derivatives in medicinal chemistry and drug development.

Future Directions

The future directions in the research and application of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde could involve its use in the synthesis of more complex molecules through multicomponent reactions . This field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

2,5,7-trimethyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-7-4-8(2)12-10(5-7)11(6-14)9(3)13-12/h4-6,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJNXZAUUKBQKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(N2)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,7-Trimethyl-1H-indole-3-carbaldehyde

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